
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Descripción
The compound 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic pyridin-2(1H)-one derivative characterized by a trifluoromethyl group, a chloro-substituted phenyl ring, and a pyrrolidinyl-propanoyl-oxy substituent. Its structural complexity distinguishes it from simpler pyridinone analogs. Key features include:
- Core structure: A pyridin-2(1H)-one ring with methyl groups at positions 1 and 5.
- Substituents: A propanoyl-linked pyrrolidine moiety bearing a 4-chloro-3-(trifluoromethyl)phenyl group.
- Physicochemical properties: Likely crystalline solid (inferred from analogs) with distinct spectral signatures (e.g., ¹⁹F NMR for trifluoromethyl groups) .
Pharmacologically, pyridinone derivatives are studied for analgesic activity, as seen in rodent models using thermal latency tests .
Propiedades
IUPAC Name |
4-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O3/c1-13-9-16(11-20(29)26(13)2)30-15-7-8-27(12-15)19(28)6-4-14-3-5-18(22)17(10-14)21(23,24)25/h3,5,9-11,15H,4,6-8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKRUFGRSJXDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves a multi-step organic synthesis process. The starting materials and intermediates must be carefully selected to ensure high yield and purity of the final product. The reaction conditions often include precise temperature control, the use of catalysts, and protection-deprotection steps to maintain the integrity of functional groups.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes to maximize efficiency and cost-effectiveness. Techniques such as continuous flow synthesis, advanced purification methods, and process automation are commonly employed to achieve large-scale production while maintaining high standards of quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reductive conditions can lead to the formation of reduced analogs.
Substitution: Various substitution reactions can modify the pyridinone and pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidizing agents: Such as peroxides or molecular oxygen.
Reducing agents: Like hydrogen gas or hydride donors (e.g., lithium aluminum hydride).
Substituting reagents: Halogens, nucleophiles, or electrophiles depending on the desired functional group modification.
Major Products Formed
The major products of these reactions are typically structurally modified versions of the original compound, which can possess different physicochemical and pharmacological properties.
Aplicaciones Científicas De Investigación
The compound "4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article outlines its applications across several domains, including medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, particularly in the treatment of metabolic disorders such as diabetes.
Case Study: Dipeptidyl Peptidase IV Inhibition
Research has shown that related compounds with similar structural motifs can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, a study on beta-amino amides demonstrated their efficacy as DPP-IV inhibitors, suggesting that the compound could exhibit similar properties due to its structural analogies .
Anticancer Research
The compound's ability to modulate cellular pathways makes it a candidate for anticancer drug development. The presence of the trifluoromethyl group is known to enhance the potency of anticancer agents by improving their metabolic stability and bioavailability.
Case Study: Sorafenib Analogues
Analogues of this compound have been studied for their effects on tumor growth inhibition. For instance, compounds related to the trifluoromethyl phenyl group have shown promise in targeting cancer cell proliferation pathways, indicating that the subject compound may also possess anticancer properties .
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Case Study: Polymer Synthesis
Research into polymers incorporating trifluoromethyl groups has indicated enhanced thermal stability and mechanical strength. The subject compound could serve as a building block for synthesizing novel polymers with tailored properties for electronics or coatings .
Neuroprotective Effects
Emerging studies suggest that compounds similar to this one may exhibit neuroprotective effects through modulation of oxidative stress pathways.
Case Study: Neuroprotection in Models of Alzheimer's Disease
Compounds that inhibit oxidative stress have been shown to improve outcomes in models of neurodegenerative diseases. The potential for this compound to act similarly warrants further investigation into its neuroprotective capabilities .
Mecanismo De Acción
The mechanism of action for 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves interactions with specific molecular targets, such as enzymes and receptors. The pathways affected by this compound may include signal transduction cascades, inhibition of key enzymes, or modulation of receptor activity, leading to its observed pharmacological effects.
Comparación Con Compuestos Similares
Key Observations :
- The target compound exhibits the highest structural complexity due to its propanoyl-pyrrolidine linker and chloro-trifluoromethylphenyl group, which may enhance binding specificity compared to linear fluorinated analogs (e.g., 4p, 4q) .
Key Observations :
- The target’s synthesis likely requires multi-step functionalization (pyrrolidine coupling, propanoylation), which may reduce yield compared to simpler analogs like 6 (19% yield via Method D) .
- The trifluoromethyl group in the target and compound 6 produces distinct ¹⁹F NMR signals (-62 ppm vs. -80 to -85 ppm in 4p), reflecting electronic differences due to adjacent substituents .
Pharmacological Comparison
Pyridin-2(1H)-one derivatives are evaluated for acute toxicity and analgesic activity in rodent models. While data for the target compound are unavailable, analogs demonstrate:
- Compound 4p/4q : Moderate analgesic efficacy (ED₅₀ ~15–20 mg/kg) in thermal latency tests.
- Compound 6 : Lower activity (ED₅₀ >30 mg/kg), suggesting that trifluoromethyl groups alone are insufficient for strong analgesia .
Chemoinformatic Similarity Analysis
Using graph-based comparison () and Tanimoto coefficients (), the target compound shows low similarity (<0.3) to simpler pyridinones (e.g., compound 6) due to its extended substituents. However, it clusters with fluorinated aromatic compounds in fingerprint-based analyses .
Actividad Biológica
The compound 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , identified by its CAS number 1795480-85-1 , is an emerging chemical entity with potential therapeutic applications. Its structure includes a pyridine core, a pyrrolidine moiety, and a chlorinated trifluoromethylphenyl group, suggesting diverse biological interactions.
- Molecular Formula : C21H21ClF3NO4
- Molecular Weight : 443.8 g/mol
- Structural Features : The compound features a complex arrangement that may influence its biological activity through various mechanisms.
Research indicates that compounds similar to this structure often interact with specific biological targets, such as kinases involved in signaling pathways critical for cell proliferation and survival. For instance, the presence of a pyridine ring is known to enhance binding affinity to various receptors and enzymes.
Antitumor Activity
Recent studies have highlighted the potential of related compounds as c-KIT kinase inhibitors , which are significant in the treatment of gastrointestinal stromal tumors (GISTs). For example, a study on a related compound demonstrated potent inhibition of c-KIT with single-digit nanomolar potency against both wild-type and drug-resistant mutants . This suggests that our compound may exhibit similar antitumor properties.
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates favorable absorption characteristics. The ability to cross the blood-brain barrier and moderate interaction with P-glycoprotein suggests potential CNS activity, which is crucial for treating neurological disorders .
In vitro Studies
In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines via mechanisms involving the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins. This could be a promising avenue for further exploration regarding our compound's efficacy .
Case Studies
- Gastrointestinal Stromal Tumors (GISTs) : A study on c-KIT inhibitors showed significant tumor regression in patients resistant to imatinib, highlighting the need for novel therapeutic agents like our compound .
- Neurodegenerative Disorders : Compounds that share structural similarities have been investigated for their neuroprotective effects in models of Alzheimer's disease, suggesting potential applications beyond oncology .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, and how are key intermediates characterized?
- Methodology : Use multi-step synthesis involving pyrrolidine derivatives and trifluoromethylphenyl precursors. Key steps include:
- Coupling reactions (e.g., propanoyl-pyrrolidin-3-yl intermediates).
- Characterization via -NMR, -NMR, -NMR, IR, and MS for structural confirmation.
- Optimization of yields through solvent selection (e.g., dichloromethane for stability) and temperature control.
Method | Yield (%) | Key Conditions | Characterization Techniques |
---|---|---|---|
C | 23 | Reflux, THF | NMR, IR, MS |
D | 36 | Room temp, DCM | NMR, IR, MS |
Q. How can researchers ensure compound purity and stability during storage?
- Methodology :
- Use HPLC or GC-MS for purity assessment (>99% as per ).
- Store in sealed, light-resistant containers under inert gas (N) at -20°C to prevent degradation.
- Monitor stability via periodic NMR or LC-MS to detect decomposition (e.g., hydrolysis of the pyrrolidine-propanoyl linkage).
Advanced Research Questions
Q. What experimental designs are appropriate for evaluating the compound’s pharmacological activity and toxicity?
- Methodology :
- In vivo models : Use Sprague–Dawley rats or CD-1 mice for acute toxicity (LD) and analgesic activity (e.g., hot-plate test).
- Randomized block designs : Split-plot frameworks (as in ) to account for variables like dosage, time, and biological replicates.
- Data analysis : GraphPad Prism for dose-response curves and statistical validation (p < 0.05).
Q. How can contradictory data in pharmacological or spectroscopic studies be resolved?
- Methodology :
- Replicate experiments under controlled conditions (e.g., humidity, solvent purity).
- Cross-validate with orthogonal techniques (e.g., X-ray crystallography for structural ambiguity, or in silico docking for bioactivity discrepancies).
- Apply multivariate analysis to isolate confounding variables (e.g., batch-to-batch synthesis differences).
Q. What strategies assess the environmental fate and ecotoxicological impact of this compound?
- Methodology :
- Abiotic studies : Measure hydrolysis rates and photodegradation under simulated environmental conditions (pH, UV exposure).
- Biotic studies : Use model organisms (e.g., Daphnia magna) for bioaccumulation and toxicity assays.
- Computational modeling : QSAR or EPI Suite to predict persistence and bioaccumulation potential.
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodology :
- In silico approaches : Molecular docking (AutoDock Vina) to identify binding sites in enzymes or receptors.
- Kinetic assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Metabolite profiling : LC-HRMS to track metabolic pathways in hepatocyte models.
Methodological Considerations Table
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.